Guaiol
Overview
Description
Guaiol is a sesquiterpene alcohol with a guaiane skeleton, commonly found in many medicinal plants and known for its antibacterial properties. It has been the subject of various studies due to its potential in pharmacological applications, particularly in the treatment of non-small cell lung cancer (NSCLC) and as a target for microbial transformation .
Synthesis Analysis
The synthesis of guaiol and its derivatives has been explored through different methods. One approach involves the diastereoselective epoxidation of guaiol, which is influenced by the types of protecting groups, choice of solvent, and epoxidizing reagent. This method has enabled the concise stereoselective synthesis of a range of guaiane-type sesquiterpenoids . Another study focused on the synthesis of guaipyridine alkaloids using an intramolecular Mizoroki-Heck reaction, demonstrating the versatility of guaiol-derived compounds in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of guaiol and its derivatives has been elucidated using spectroscopic data and X-ray crystallography. For instance, the autoxidation of α-guaiene has led to the isolation of various sesquiterpenoids, whose structures were determined and confirmed through total synthesis . Additionally, microbial transformation has been used to hydroxylate guaiol, yielding new compounds with their structures deduced by spectroscopic techniques .
Chemical Reactions Analysis
Guaiol undergoes various chemical reactions, including autoxidation, which results in a diverse array of downstream products such as rotundone and corymbolone. The mechanisms of these reactions often involve the formation of hydroperoxides followed by fragmentation or degradation pathways . The guaiol color reaction with electrophilic bromine reagents is another example, yielding a deep purple color, indicative of its complex reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of guaiol have been studied through its reactions and transformations. For example, the dehydration reaction of guaiol has been investigated, leading to the characterization of various products by GLC and spectroscopic analysis . The microbial transformation of guaiol by different fungi has not only yielded hydroxylated products but also provided insights into the antibacterial activity of these transformed products .
Scientific Research Applications
Tumor Suppression in Non-Small Cell Lung Cancer (NSCLC)
- Application : Guaiol has been found to inhibit cell growth in NSCLC both in vitro and in vivo. It targets RAD51, a key factor in homologous recombination repair, and induces apoptosis through double-strand breaks. Guaiol's involvement in cell autophagy helps regulate RAD51 expression, potentially enhancing chemosensitivity in NSCLC treatments (Yang et al., 2016).
Regulation of Autophagic Cell Death in NSCLC
- Application : Guaiol has been shown to block the mTORC2-AKT signaling pathway in NSCLC cells, inducing autophagy and leading to autophagic cell death. This effect highlights its potential in substituting rapamycin for treating NSCLC, emphasizing its role in targeting both mTORC1 and mTORC2 signaling pathways (Yang et al., 2018).
Pharmacokinetic Study
- Application : A pharmacokinetic study of guaiol in rats was conducted using gas chromatography-mass spectrometry. This research is essential for understanding the distribution and metabolism of guaiol in biological systems, which is crucial for its therapeutic applications (Yang et al., 2018).
Anti-Leishmania Activity
- Application : Guaiol demonstrated significant anti-Leishmania activity, with potential as a candidate for developing anti-Leishmania drugs. The study found guaiol to be safe for macrophages and suggested that it acts directly on parasites, affecting their kinetoplast, mitochondrial matrix, and plasma membrane (Garcia et al., 2018).
Chemistry of Guaiol Color Reaction
- Application : The study of the guaiol color reaction, where guaiol yields a deep purple color when treated with electrophilic bromine reagents, contributes to the understanding of its chemical properties. This knowledge is valuable for its potential applications in chemical and pharmacological research (Waddell et al., 2002).
Inhibition of mTOR Signaling in Lung Adenocarcinoma
- Application : Research on guaiol's impact on lung adenocarcinoma reveals its ability to inhibit cell growth and induce apoptosis by targeting the PI3K/Akt signaling pathway. This discovery is crucial for exploring new therapeutic approaches for lung cancer treatment (Zeng et al., 2022).
Microbial Transformation and Antibacterial Activity
- Application : The microbial transformation of guaiol has been explored, leading to the discovery of its transformed products with potential antibacterial activity. This opens avenues for developing new antibacterial agents from natural sources (Choudhary et al., 2007).
Insecticidal Properties
- Application : Guaiol has been identified as an effective insecticidal compound, showing significant inhibition against various pests. This property can be leveraged in developing environmentally friendly pest control solutions (Liu et al., 2013).
Extraction from Patchouli Oil
- Application : The extraction of guaiene, a component of guaiol, from patchouli oil using molecular distillation demonstrates its application in the fragrance and flavoring industries, as well as in pharmaceutical applications (Widyasanti et al., 2021).
Safety And Hazards
Future Directions
Guaiol has shown potent antineoplastic activity, but the molecular mechanism has yet to be fully understood . It has been associated with anti-inflammatory, antioxidant, anti-parasitic, and tumor-fighting properties . More research is needed to fully understand the potential benefits and uses of guaiol.
properties
IUPAC Name |
2-[(3S,5R,8S)-3,8-dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-10-5-7-12(15(3,4)16)9-14-11(2)6-8-13(10)14/h10-12,16H,5-9H2,1-4H3/t10-,11-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVJWDMOZJXUID-SDDRHHMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC2=C1CCC2C)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](CC2=C1CC[C@@H]2C)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883399 | |
Record name | 5-Azulenemethanol, 1,2,3,4,5,6,7,8-octahydro-.alpha.,.alpha.,3,8-tetramethyl-, (3S,5R,8S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Guaiol | |
CAS RN |
489-86-1 | |
Record name | (-)-Guaiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=489-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guaiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guaiol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19941 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Azulenemethanol, 1,2,3,4,5,6,7,8-octahydro-.alpha.,.alpha.,3,8-tetramethyl-, (3S,5R,8S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GUAIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7WP008A91 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.